Docusate

描述

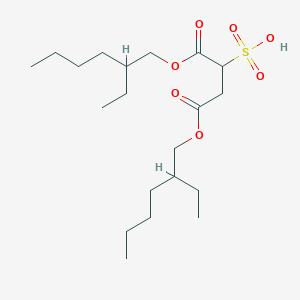

Structure

2D Structure

属性

IUPAC Name |

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSDLXPSAYFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt) | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044279 | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10041-19-7 | |

| Record name | Dioctyl sulfosuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCUSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153-157 | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Properties of Docusate Salts for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of docusate salts, with a primary focus on this compound sodium, and comparative data for this compound calcium and this compound potassium. This compound salts are anionic surfactants widely employed in pharmaceutical formulations as wetting agents, solubilizers, emulsifiers, and stool softeners.[1][2][3] A thorough understanding of their properties is crucial for formulation development, ensuring product stability, and optimizing therapeutic efficacy.

Core Physicochemical Properties

This compound salts are the salts of the anion bis(2-ethylhexyl) sulfosuccinate, commonly known as dioctyl sulfosuccinate (DOSS).[3] The cation (sodium, calcium, or potassium) influences the salt's overall properties, particularly its solubility and applications.

General Characteristics

This compound sodium typically appears as a white or almost white, wax-like, plastic solid with a characteristic octanol-like odor.[1][4] It is known to be hygroscopic.[1][4]

Table 1: General and Physical Properties of this compound Salts

| Property | This compound Sodium | This compound Calcium | This compound Potassium |

| Synonyms | Dioctyl sodium sulfosuccinate, DSS, Aerosol OT[1] | Dioctyl calcium sulfosuccinate[1] | Dioctyl potassium sulfosuccinate[1] |

| Molecular Formula | C₂₀H₃₇NaO₇S[1] | C₄₀H₇₄CaO₁₄S₂[1] | C₂₀H₃₇KO₇S[1] |

| Molecular Weight | 444.56 g/mol [1] | 883.23 g/mol [1] | 460.67 g/mol [1] |

| Appearance | White, wax-like solid[1] | White amorphous solid[1] | - |

| Melting Point | 153-157 °C[1] | - | - |

| Decomposition Temp. | ~220 °C[5][6] | - | - |

| Density | 1.16 g/cm³[1] | - | - |

| pH (1% w/v aq. soln.) | 5.8-6.9[1] | - | - |

Surfactant Properties and Solubility

The surfactant nature of this compound salts is fundamental to their function in pharmaceutical formulations. This is characterized by their ability to reduce surface and interfacial tension, which is quantified by properties such as the critical micelle concentration (CMC) and surface tension values.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which this compound molecules self-assemble into micelles.[7] Above this concentration, properties such as surface tension remain relatively constant. The CMC of this compound sodium in an aqueous solution at 25°C is approximately 0.11% w/v.[1]

Surface and Interfacial Tension

This compound sodium significantly reduces the surface tension of water and the interfacial tension between water and oil phases, which is key to its role as a wetting and emulsifying agent.[1]

Table 2: Surface and Interfacial Tension of this compound Sodium Solutions at 25°C

| Concentration (% w/v) | Interfacial Tension vs. Mineral Oil (mN/m) |

| 0.01 | 20.7 |

| 0.1 | 5.9 |

| 1.0 | 1.84 |

Data sourced from[1]

Solubility Profile

The solubility of this compound salts varies with the cation and the solvent system. This compound sodium exhibits good solubility in a range of organic solvents and is sparingly soluble in water.[1][6][8] this compound calcium, in contrast, is very poorly soluble in water but soluble in oils and organic solvents.[1]

Table 3: Solubility of this compound Salts

| Solvent | This compound Sodium | This compound Calcium | This compound Potassium |

| Water | 14 g/L at 25°C, 55 g/L at 70°C[5][6] | 1 in 3300[1] | - |

| Ethanol (95%) | 1 in 3[1] | Soluble 1 in <1[1] | - |

| Chloroform | 1 in 1[1] | Soluble 1 in <1[1] | - |

| Ether | 1 in 1[1] | Soluble 1 in <1[1] | - |

| Glycerin | Soluble[1] | - | - |

| Vegetable Oils | Soluble[1] | Very soluble[1] | - |

| Polyethylene Glycol 400 | - | Very soluble[1] | - |

| Dimethylformamide | ~10 mg/mL[8] | - | - |

Stability and Incompatibilities

This compound sodium is stable in the solid state at room temperature.[1][4] In aqueous solutions, it is stable between pH 1 and 10 at room temperature but is susceptible to hydrolysis at very low (<1) or very high (>10) pH.[1][4] As an anionic surfactant, this compound sodium is incompatible with acids at pH <1 and with alkalis at pH >10.[1] The addition of electrolytes, such as 3% sodium chloride, to aqueous solutions of this compound sodium can cause turbidity.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the physicochemical properties of this compound salts.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method involves measuring the surface tension of a series of this compound salt solutions of increasing concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the this compound salt in deionized water. Create a series of dilutions of known concentrations from the stock solution.

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

Measure the surface tension of each prepared this compound salt solution, starting from the most dilute.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound salt concentration. The CMC is determined from the intersection of the two linear portions of the graph.[9]

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information on the melting point, decomposition temperature, and thermal stability of this compound salts.

Methodology:

-

Instrumentation: Use a calibrated DSC and TGA instrument.

-

Sample Preparation: Accurately weigh a small amount of the this compound salt sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC).

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The melting point is identified as the onset or peak of the endothermic event.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the weight loss as a function of temperature. The decomposition temperature is determined from the onset of significant weight loss.

-

Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for quantifying the amount of this compound salt and identifying any impurities.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or a paired-ion reagent like tetrabutylammonium phosphate).[5][10]

-

Detector: UV detection at a low wavelength, such as 214 nm, is often employed.[4][5]

-

-

Standard and Sample Preparation:

-

Prepare a standard solution of a known concentration of the this compound salt reference standard.

-

Prepare the sample solution by accurately weighing and dissolving the this compound salt material in a suitable solvent.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas from the resulting chromatograms.

-

-

Calculation: The concentration of the this compound salt in the sample is determined by comparing its peak area to that of the standard.

Visualizations: Mechanisms and Workflows

Mechanism of Action: Wetting and Emulsification

This compound salts function by reducing the surface tension at the interface between different phases, such as a solid and a liquid (wetting) or two immiscible liquids (emulsification).

Caption: Mechanism of action of this compound as a wetting and emulsifying agent.

Experimental Workflow: CMC Determination

The following diagram illustrates the workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Caption: Experimental workflow for CMC determination by surface tensiometry.

Experimental Workflow: Thermal Analysis

This diagram outlines the general procedure for conducting thermal analysis (DSC and TGA) on this compound salts.

Caption: General experimental workflow for DSC and TGA thermal analysis.

References

- 1. This compound Salts Monograph for Professionals - Drugs.com [drugs.com]

- 2. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. High-performance liquid chromatographic analysis of this compound sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ring Tensiometer [sites.mpip-mainz.mpg.de]

- 7. This compound Sodium Salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. This compound Sodium Analyzed by HPLC - AppNote [mtc-usa.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of Docusate Sodium in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of docusate sodium, an anionic surfactant widely used in pharmaceutical and industrial applications. Understanding the CMC is crucial for optimizing formulations, ensuring product stability, and controlling the bioavailability of active pharmaceutical ingredients.

Quantitative Data on the Critical Micelle Concentration of this compound Sodium

The critical micelle concentration is the specific concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles. This phenomenon leads to abrupt changes in the physicochemical properties of the solution, such as surface tension and conductivity. The CMC of this compound sodium (also known as sodium dioctyl sulfosuccinate or DOSS) is influenced by factors including temperature, pH, and the presence of electrolytes.

Below is a summary of reported CMC values for this compound sodium in aqueous solutions under various conditions.

| CMC Value | Temperature (°C) | Method of Determination | Additional Conditions |

| 0.2 - 0.6 mM | Not Specified | Not Specified | General range in aqueous solution[1][2] |

| 0.17% w/v | 21.1 | Surface Tensiometry | Deionized water, pH 7.2[3] |

| 0.125% w/v | Not Specified | Not Specified | Salt water[3] |

| Lower at higher temperatures | Varied | Surface Tensiometry | The CMC of DOSS in deionized water was observed to decrease at higher temperatures[3] |

Note: The molecular weight of this compound sodium is 444.56 g/mol .[1][2]

Experimental Protocols for CMC Determination

Several analytical techniques can be employed to accurately determine the CMC of this compound sodium. The most common methods involve monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a distinct change in the slope of the plotted data is observed.

This is a primary and widely used method for determining the CMC of surfactants. It relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, thereby reducing the surface tension of the solution. Once the surface is saturated with monomers, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

Protocol using the Wilhelmy Plate or Du Noüy Ring Method:

-

Preparation of Solutions: A stock solution of this compound sodium is prepared in high-purity deionized water. A series of dilutions are then made from this stock solution to create a range of concentrations, typically spanning from well below to well above the expected CMC.

-

Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions, often using deionized water of a known surface tension.[3]

-

Measurement: For each concentration, the surface tension is measured. The Wilhelmy plate or Du Noüy ring is brought into contact with the surface of the solution, and the force required to pull it through the interface is measured.[4] This measurement should be repeated multiple times for each solution to ensure accuracy and reproducibility.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound sodium concentration. The resulting graph will typically show two linear regions. The first region exhibits a steep negative slope as surface tension decreases with increasing concentration. The second region, above the CMC, is a plateau where the surface tension is nearly constant. The CMC is determined from the intersection of the two lines fitted to these regions.[5]

This method is suitable for ionic surfactants like this compound sodium. The principle is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, this compound sodium exists as individual ions (Na⁺ and this compound⁻), which are efficient charge carriers. Above the CMC, the this compound anions aggregate into micelles. While the micelles are charged, their mobility is much lower than that of the individual ions, and they bind a fraction of the counterions (Na⁺), leading to a decrease in the slope of the conductivity versus concentration plot.

Protocol:

-

Solution Preparation: A series of this compound sodium solutions of varying concentrations are prepared in deionized water.

-

Instrument Setup: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be kept constant using a thermostat bath.[6]

-

Measurement: The conductivity of each solution is measured, starting from the most dilute to the most concentrated to minimize carryover effects. The conductivity cell should be rinsed with the next solution to be measured before taking a reading.

-

Data Analysis: The specific conductivity is plotted against the concentration of this compound sodium. The plot will show two linear portions with different slopes. The intersection of these two lines corresponds to the CMC.[6]

This sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of certain vibronic bands (e.g., the I₁/I₃ ratio).

Protocol:

-

Preparation of Solutions: A stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or ethanol) is prepared. A small, constant aliquot of this probe solution is added to a series of this compound sodium solutions of varying concentrations. The final concentration of the probe should be very low to avoid influencing the micellization process.

-

Spectrofluorometer Setup: The fluorescence emission spectra are recorded using a spectrofluorometer. For pyrene, the excitation wavelength is typically set around 334-336 nm, and the emission spectrum is scanned over a range that covers the characteristic vibronic peaks (approximately 350-450 nm).[7][8]

-

Measurement: The fluorescence spectrum of each this compound sodium solution containing the probe is recorded.

-

Data Analysis: The ratio of the fluorescence intensities of the first and third vibronic peaks (I₁ at ~373 nm and I₃ at ~384 nm for pyrene) is calculated for each concentration. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration is then generated. A sigmoidal decrease in this ratio is observed as the concentration increases, and the CMC is typically determined from the midpoint of this transition.

Visualizations

The following diagram illustrates the self-assembly of this compound sodium monomers into a micelle in an aqueous solution as the concentration surpasses the CMC.

Caption: this compound sodium monomers self-assemble into micelles above the CMC.

This diagram outlines the key steps involved in determining the CMC of this compound sodium using the surface tensiometry method.

Caption: Workflow for determining CMC using surface tensiometry.

References

- 1. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 2. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Docusate Interactions with Biological Membranes: A Molecular Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate, the common name for dioctyl sodium sulfosuccinate (DOSS), is an anionic surfactant widely recognized for its application as an emollient stool softener.[1] Its primary clinical utility is predicated on its ability to increase the penetration of water and lipids into the fecal mass, thereby softening the stool and easing defecation.[1] While this macroscopic effect is well-known, the underlying interactions of this compound with biological membranes at the molecular level are multifaceted and form the basis of its physiological activity. Beyond its surfactant properties, this compound directly modulates the function of intestinal epithelial cells by altering membrane permeability and engaging specific cellular signaling pathways.

This technical guide provides a comprehensive overview of the molecular interactions of this compound with biological membranes. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, its effects on membrane biophysics, and its influence on membrane-associated proteins and signaling cascades.

Physicochemical Properties and Membrane Interaction

This compound is an amphiphilic molecule, possessing a hydrophilic sulfonate headgroup and two hydrophobic 2-ethylhexyl tails. This structure dictates its behavior as a surface-active agent. A key parameter governing its interaction with membranes is the Critical Micelle Concentration (CMC) , the concentration at which individual this compound molecules (monomers) begin to aggregate into micelles. In aqueous solutions, this compound has a low CMC, indicating its high propensity to self-assemble and interact with hydrophobic environments like lipid bilayers.

Quantitative Data on this compound-Membrane Interactions

The following tables summarize the available quantitative data regarding the interaction of this compound with biological and model membranes.

| Parameter | Value | System/Condition | Reference |

| Critical Micelle Conc. (CMC) | 0.2 - 0.6 mM | Aqueous solution | [2] |

| Critical Micelle Conc. (CMC) | 0.25 mM | Determined by surface tensiometry | [3] |

| Water Absorption Inhibition | 80% | 0.5 mM this compound in human jejunum | [4] |

Table 1: Physicochemical and Permeability Data for this compound

| Target Enzyme/Molecule | Effect | Concentration/Dose | System | Reference |

| Na,K-ATPase Activity | Decrease from 42.1 to 22.0 µmol/mg/h | 260 mg/kg | Rat Jejunum | [5] |

| Na,K-ATPase Activity | Decrease from 37.0 to 25.1 µmol/mg/h | 260 mg/kg | Rat Colon | [5] |

| Prostaglandin E2 (PGE2) | Increase from 109 to 155 pg/mg | 260 mg/kg | Rat Jejunum | [5] |

| Prostaglandin E2 (PGE2) | Increase from 175 to 273 pg/mg | 260 mg/kg | Rat Colon | [5] |

Table 2: Effects of this compound on Enterocyte Enzymes and Signaling Molecules

Interaction with the Lipid Bilayer

As a surfactant, this compound readily partitions into the lipid bilayer of cell membranes. This interaction can lead to several biophysical changes:

-

Increased Membrane Permeability: By inserting into the lipid bilayer, this compound disrupts the packing of phospholipids. This disruption increases the permeability of the membrane to water and ions.[6][7] This effect is thought to be a primary contributor to its laxative action, as it facilitates the movement of water into the intestinal lumen.

Interaction with Membrane Proteins

This compound has been shown to directly modulate the function of several types of membrane proteins.

Ion Transporters: Na,K-ATPase

Studies in rats have demonstrated that this compound significantly inhibits the activity of Na,K-ATPase in the jejunum and colon.[5] This enzyme is crucial for maintaining the sodium gradient across the cell membrane, which drives the absorption of water and other nutrients. Inhibition of Na,K-ATPase would lead to a decrease in net water absorption, contributing to the laxative effect.

Ion Channels

Research on rabbit esophageal mucosa has shown that this compound increases amiloride-inhibitable sodium conductivity across the apical membrane.[3] This effect was observed at concentrations both below and above the CMC, suggesting that monomeric this compound can directly interact with and modulate sodium channels. At concentrations above the CMC, this compound also increased paracellular conductance, likely due to a more significant disruption of the cell junctions.[3]

Modulation of Cellular Signaling Pathways

Beyond direct biophysical effects on the membrane, this compound influences intracellular signaling cascades, which in turn regulate intestinal fluid and electrolyte transport.

Cyclic AMP (cAMP) and Prostaglandin E2 (PGE2) Signaling

This compound has been shown to increase the levels of cyclic AMP (cAMP) in the intestinal mucosa.[6] Furthermore, it stimulates an increase in the mucosal content of prostaglandin E2 (PGE2).[5] The effects of this compound on water and solute secretion are partially reversed by the cyclooxygenase inhibitor indomethacin, strongly suggesting that the prostaglandin pathway mediates part of its action.[8] PGE2 is known to stimulate intestinal epithelial secretion via a receptor-mediated activation of adenylate cyclase, which in turn increases intracellular cAMP levels.[9] This cascade ultimately leads to the opening of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and subsequent secretion of chloride, sodium, and water into the intestinal lumen.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

Recent studies have identified this compound as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7] PPARγ is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[5] Activation of PPARγ by this compound has been shown to promote adipocyte differentiation in vitro. This finding suggests that this compound may have broader metabolic effects than previously understood and identifies it as a potential "obesogen". The activation of PPARγ involves its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with biological membranes.

Liposome Permeability (Leakage) Assay

This assay measures the ability of this compound to disrupt the integrity of a lipid bilayer, leading to the leakage of encapsulated contents.

Methodology:

-

Liposome Preparation:

-

Prepare a lipid film of a defined composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.

-

Hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 5(6)-carboxyfluorescein).

-

Create unilamellar vesicles of a uniform size (e.g., 100 nm) by extruding the hydrated lipid suspension through a polycarbonate membrane with a defined pore size.

-

Remove non-encapsulated dye by size-exclusion chromatography.

-

-

Fluorescence Measurement:

-

Place the liposome suspension in a fluorometer cuvette.

-

Record the baseline fluorescence.

-

Add a known concentration of this compound to the cuvette and monitor the increase in fluorescence over time. The increase in fluorescence corresponds to the de-quenching of the dye as it is released from the liposomes.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximal fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of dye leakage at each time point relative to the maximal fluorescence.

-

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micelle-forming concentration.

Methodology (Surface Tension):

-

Prepare Solutions: Prepare a series of this compound solutions in deionized water or a relevant buffer at various concentrations.

-

Measure Surface Tension: Use a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) to measure the surface tension of each solution.

-

Plot Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

Determine CMC: The plot will show a sharp decrease in surface tension with increasing this compound concentration, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.

Membrane Fluidity Assessment by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to the fluidity of the membrane.

Methodology:

-

Prepare Liposomes/Cells: Prepare liposomes or use a cell suspension.

-

Label with Fluorescent Probe: Incubate the liposomes or cells with a lipophilic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Treat with this compound: Add varying concentrations of this compound to the labeled sample.

-

Measure Fluorescence Anisotropy: Use a fluorescence spectrophotometer equipped with polarizers to measure the steady-state fluorescence anisotropy (r). The anisotropy is calculated from the intensity of emitted light polarized parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light.

-

Data Analysis: A decrease in fluorescence anisotropy indicates an increase in the rotational mobility of the probe, which corresponds to an increase in membrane fluidity.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique allows for the direct measurement of ion currents through single channels or across the entire cell membrane, providing detailed information on channel activity.

Methodology (Whole-Cell Configuration):

-

Cell Preparation: Use a suitable cell line expressing the ion channel of interest (e.g., epithelial sodium channels in a cultured cell line).

-

Establish Whole-Cell Recording: Approach a single cell with a glass micropipette filled with an appropriate intracellular solution. Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane. A subsequent pulse of suction ruptures the membrane patch, establishing electrical and diffusional access to the cell interior (whole-cell configuration).

-

Record Baseline Currents: Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit ion currents. Record the baseline currents in the absence of this compound.

-

Apply this compound: Perfuse the cell with an extracellular solution containing the desired concentration of this compound.

-

Record Currents in the Presence of this compound: Repeat the voltage-step protocol and record the ion currents in the presence of this compound.

-

Data Analysis: Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Conclusion

The interaction of this compound with biological membranes is a complex process that extends beyond its simple surfactant action on fecal matter. At a molecular level, this compound partitions into the lipid bilayer, altering its permeability and fluidity. It directly modulates the function of key membrane proteins, including Na,K-ATPase and sodium channels. Furthermore, this compound activates intracellular signaling pathways involving cAMP, prostaglandins, and PPARγ, which have significant implications for intestinal physiology and potentially broader metabolic regulation. A thorough understanding of these molecular interactions is crucial for the rational design of new therapeutic agents and for a comprehensive assessment of the physiological effects of existing drugs like this compound. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced relationship between this compound and biological membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 4. maryvillecollege.edu [maryvillecollege.edu]

- 5. Interaction of Docetaxel with Phosphatidylcholine Membranes: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. "Identification and Characterization of Dioctyl Sodium Sulfosuccinate (" by Alexis M. Temkin [medica-musc.researchcommons.org]

A Historical and Technical Guide to Docusate in Pharmaceutical Sciences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate, a synthetic anionic surfactant, has a rich and varied history in the pharmaceutical sciences. Initially patented in 1937 by American Cyanamid as a potent wetting agent under the trade name Aerosol OT, its applications have evolved significantly over the decades.[1] From its early use in industrial processes, this compound salts—primarily this compound sodium, calcium, and potassium—have become indispensable in pharmaceutical formulations, serving as both an active pharmaceutical ingredient (API) and a versatile excipient. This technical guide provides an in-depth exploration of the historical applications of this compound, detailing its use as a stool softener and its multifaceted roles as a wetting agent, emulsifier, solubilizing agent, and tablet lubricant.

Historical Timeline of this compound in Pharmaceutical Applications

The journey of this compound from an industrial chemical to a pharmaceutical staple is marked by key milestones in chemical engineering and medicine.

Caption: Key milestones in the history of this compound's pharmaceutical applications.

This compound as an Active Pharmaceutical Ingredient: The Stool Softener

The first major therapeutic application of this compound was as a stool softener, a use first proposed in 1955 by Wilson and Dickinson.[1] This application leverages this compound's primary function as a surfactant.

Mechanism of Action

This compound functions as an emollient laxative by reducing the surface tension at the oil-water interface of the stool.[2][3][4] This allows water and lipids to penetrate the fecal mass, resulting in a softer, more easily passable stool.[2][3][4] While its primary action is physicochemical, some studies suggest that this compound may also inhibit fluid absorption or stimulate secretion in the jejunum.[1]

Caption: this compound's surfactant action on stool.

Historical Formulations and Dosages

This compound salts are available for oral and rectal administration.[5][6] Historical and current formulations include capsules, tablets, liquids, syrups, and enemas.[6][7]

| Application | This compound Salt | Typical Historical/Current Dosage | Onset of Action |

| Oral Stool Softener (Adults) | Sodium or Calcium | 50-300 mg daily, often in divided doses[2] | 12 to 72 hours[5][6] |

| Oral Stool Softener (Pediatric, 2-12 years) | Sodium | 50 to 150 mg daily, in single or divided doses[2] | 12 to 72 hours |

| Rectal Enema | Sodium | 283 mg per 5 mL, 1 to 3 times daily[2] | Within 20 minutes[1][6] |

| Cerumenolytic (Ear Wax Removal) | Sodium | Instillation of 1 mL of a this compound sodium solution[8] | N/A |

This compound as a Pharmaceutical Excipient

Beyond its role as an API, this compound's surfactant properties have made it a valuable excipient in a wide array of pharmaceutical formulations.[9][10]

Wetting Agent

As a potent wetting agent, this compound facilitates the wetting of hydrophobic powders and drug substances. This is crucial in the manufacturing of solid dosage forms like tablets and capsules, where it aids in the dissolution of poorly soluble drugs.[3][11]

Experimental Protocol: The Draves Wetting Test (Historical Context)

Objective: To determine the time required for a standardized skein of cotton yarn to sink in a solution of the wetting agent.

Materials:

-

Standardized 5-gram cotton skein

-

50-gram weight and a hook

-

500 mL graduated cylinder

-

Stopwatch

-

Aqueous solution of this compound sodium at a specified concentration (e.g., 0.1% w/v)

Procedure:

-

A solution of the wetting agent is prepared at a standardized concentration.

-

The solution is poured into a 500 mL graduated cylinder.

-

A 5-gram cotton skein is attached to a 50-gram weight via a hook.

-

The skein and weight assembly is dropped into the graduated cylinder containing the test solution.

-

The stopwatch is started the moment the weight touches the bottom of the cylinder.

-

The time taken for the skein to become fully wetted and sink, causing the hook to slacken, is recorded as the wetting time.

-

A shorter wetting time indicates a more effective wetting agent.

Caption: A simplified workflow of the historical Draves test for wetting efficiency.

Emulsifying Agent

This compound is an effective emulsifier, used to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions in topical preparations like creams and lotions.[9] Its ability to reduce interfacial tension between immiscible liquids is key to this function.

Experimental Protocol: The HLB System for Emulsifier Selection (Historical Context)

Introduced in 1949, the Hydrophilic-Lipophilic Balance (HLB) system provided a systematic approach to selecting emulsifiers. This compound's HLB value would have been a critical parameter in its application in emulsions.

Objective: To determine the optimal emulsifier or blend of emulsifiers for a given oil phase to create a stable emulsion.

Procedure:

-

Determine the Required HLB of the Oil Phase: Each oil or lipid has a "required HLB" for forming a stable O/W or W/O emulsion. This was often determined empirically by preparing a series of emulsions with emulsifiers of known HLB values and observing their stability.

-

Select Emulsifiers: Based on the required HLB, one or more emulsifiers are selected. This compound, being an anionic surfactant, would be considered alongside non-ionic surfactants.

-

Calculate Emulsifier Blend: If a blend of two emulsifiers is used to achieve the desired HLB, the proportions are calculated using the following formula:

-

HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

-

Prepare the Emulsion: The oil and water phases are heated separately. The emulsifiers are added to the appropriate phase (oil-soluble to the oil phase, water-soluble to the water phase). The two phases are then mixed with agitation until a stable emulsion is formed.

-

Evaluate Stability: The resulting emulsion is observed over time for signs of instability, such as creaming, coalescence, or breaking.

Solubilizing Agent

This compound is a powerful solubilizing agent, particularly for poorly water-soluble drugs (BCS Class II and IV).[9][10][11] By forming micelles in aqueous solutions above its critical micelle concentration (CMC), this compound can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and potentially their bioavailability.[3][11]

| Property | Value for this compound Sodium |

| Critical Micelle Concentration (CMC) | 0.11% w/v in aqueous solution at 25°C[3] |

| pH (1% w/v aqueous solution) | 5.8 - 6.9[3] |

| Water Solubility (at 25°C) | 15 g/L[1] |

| Water Solubility (at 70°C) | 55 g/L[1] |

Other Excipient Applications

-

Dispersing Agent: In liquid and gel suspensions, this compound helps to ensure a uniform dispersion of solid particles.[9]

-

Tablet Lubricant: It can be used as a lubricant in tablet manufacturing to prevent the adhesion of the tablet to the die and punches.[1]

-

Adjuvant in Tablet Formation: this compound aids in the overall process of creating tablets.[1]

Applications in Veterinary Pharmaceutical Sciences

This compound has a long history of use in veterinary medicine, paralleling its applications in human health. It is used as a laxative and stool softener for dogs, cats, horses, and other animals.[12] It is also a component of some veterinary ear cleaning solutions to aid in the removal of wax.[12] Furthermore, as a surfactant, this compound is employed in various veterinary formulations to improve the wetting and spreading of topical products and to enhance the solubility of active ingredients in oral and injectable preparations.[13]

Conclusion

From its origins as an industrial surfactant, this compound has carved out a significant and enduring niche in the pharmaceutical sciences. Its history reflects the broader evolution of pharmaceutical formulation, from a focus on basic dosage forms to the sophisticated drug delivery systems of today. As an API, it remains a widely used stool softener, and as an excipient, its versatility as a wetting agent, emulsifier, and solubilizer continues to be invaluable to drug development professionals. Understanding the historical context and the fundamental physicochemical principles of this compound's action provides a solid foundation for its continued and innovative application in modern pharmaceutical development.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. icl-growingsolutions.com [icl-growingsolutions.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. About this compound - NHS [nhs.uk]

- 7. scribd.com [scribd.com]

- 8. Ceruminolytic effects of this compound sodium: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. This compound – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 11. This compound Sodium | Benefits Of Docusatd Sodium [carbomer.com]

- 12. Surface-active Compounds (Surfactants) as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 13. Authorization and Toxicity of Veterinary Drugs and Plant Protection Products: Residues of the Active Ingredients in Food and Feed and Toxicity Problems Related to Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Docusate Micellar Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Docusate and its Micellar Structures

This compound sodium, also known as Aerosol-OT or AOT, is an anionic surfactant widely utilized in the pharmaceutical industry as an excipient, emulsifier, and dispersing agent.[1][2] Its amphiphilic nature, possessing both a hydrophilic sulfosuccinate head group and hydrophobic bis(2-ethylhexyl) tails, enables it to self-assemble into organized molecular aggregates known as micelles when dispersed in a solvent. The characterization of these micellar structures is of paramount importance in drug development, as properties such as critical micelle concentration (CMC), micelle size, shape, and internal environment can significantly influence drug solubilization, stability, and bioavailability.[3]

In aqueous solutions, this compound molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water, forming normal micelles . In this configuration, the hydrophobic tails are sequestered in the core of the micelle, while the hydrophilic head groups are exposed to the aqueous bulk phase. Conversely, in non-polar organic solvents, this compound can form reverse micelles (or water-in-oil microemulsions), where the hydrophilic head groups create a polar core that can encapsulate water, while the hydrophobic tails extend into the surrounding organic medium.[4][5][6] The ability of AOT to form reverse micelles without a co-surfactant makes it a subject of special interest.[4]

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the in-depth analysis of this compound micellar structures. It details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and illustrates the underlying principles and workflows through diagrams.

Spectroscopic Techniques for Micelle Characterization

A variety of spectroscopic methods are instrumental in elucidating the physicochemical properties of this compound micelles.[7] These techniques provide insights into the formation, structure, dynamics, and solubilization characteristics of these supramolecular assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying micellar systems at a molecular level.[8][9][10] It can provide information on the CMC, micelle structure, aggregation number, and the location of solubilized molecules within the micelle.[8][11] Changes in the chemical shifts, relaxation times (T1 and T2), and self-diffusion coefficients of surfactant and probe molecules upon micellization are monitored to derive this information.[8][12] For instance, the chemical shifts of protons near the hydrophilic head group of this compound are particularly sensitive to the aggregation process.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for probing the microenvironment of micelles and determining the CMC.[13][14] The method often involves the use of fluorescent probes, such as pyrene, which exhibit changes in their fluorescence characteristics depending on the polarity of their surroundings.[15] When micelles form, the hydrophobic probe partitions into the non-polar micellar core, leading to a distinct change in its fluorescence spectrum, which can be used to pinpoint the CMC.[13][15] Fluorescence quenching techniques can also be employed to determine micelle aggregation numbers.[16]

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing micelle size.[17][18][19] DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles.[18] From these fluctuations, the translational diffusion coefficient of the micelles can be calculated, which is then used to determine their hydrodynamic radius via the Stokes-Einstein equation.[17] DLS is also a valuable tool for determining the CMC, as a significant increase in scattered light intensity is observed at the onset of micelle formation.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the structure and interactions of molecules by measuring the absorption of infrared radiation.[20][21] In the context of micellar systems, FTIR can be used to study changes in the vibrational modes of the surfactant molecules upon aggregation.[22] For reverse micelles, FTIR is particularly useful for investigating the properties of the encapsulated water pool, as the O-H stretching band of water is sensitive to its local environment and hydrogen bonding interactions.[23]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

Objective: To determine the CMC of this compound sodium in an aqueous solution using pyrene as a fluorescent probe.

Materials: this compound sodium, pyrene, high-purity water, volumetric flasks, magnetic stirrer, spectrofluorometer.

Procedure:

-

Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in a suitable organic solvent (e.g., acetone) and then evaporate the solvent to create a thin film. Add high-purity water to the flask and stir overnight to obtain a saturated aqueous solution of pyrene (typically ~6 x 10⁻⁷ M).

-

Prepare a series of this compound solutions: Prepare a stock solution of this compound sodium in the pyrene solution. From this stock, prepare a series of dilutions with varying this compound concentrations, ensuring the pyrene concentration remains constant across all samples.

-

Fluorescence measurements: Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm. Record the emission intensities at the first (I₁) and third (I₃) vibronic peaks (approximately 373 nm and 384 nm, respectively).

-

Data analysis: Plot the ratio of the intensities of the third to the first vibronic peak (I₃/I₁) as a function of the logarithm of the this compound concentration. The plot will show a sigmoidal curve. The midpoint of the steep transition is taken as the CMC.

Micelle Size Determination using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of this compound micelles.

Materials: this compound sodium solution (at a concentration above the CMC), DLS instrument, cuvettes.

Procedure:

-

Sample preparation: Prepare a solution of this compound sodium in high-purity water at a concentration significantly above its CMC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Instrument setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

-

Data acquisition: Perform the DLS measurement. The instrument's software will automatically set parameters such as the measurement angle and duration. The instrument measures the autocorrelation function of the scattered light intensity.

-

Data analysis: The software will analyze the autocorrelation function to determine the diffusion coefficient of the micelles. Using the Stokes-Einstein equation, the hydrodynamic radius and the size distribution (polydispersity index, PDI) of the micelles are calculated.

Investigation of Reverse Micelle Water Pool using FTIR Spectroscopy

Objective: To characterize the state of water within this compound reverse micelles.

Materials: this compound sodium, a non-polar organic solvent (e.g., isooctane), high-purity water, FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Prepare reverse micelle solutions: Prepare a stock solution of this compound sodium in the non-polar solvent. Create a series of samples with varying water-to-surfactant molar ratios (W₀ = [H₂O]/[AOT]) by adding precise amounts of water to the this compound solution.

-

FTIR measurements: Acquire the FTIR spectrum of each sample using the ATR accessory. Record the spectrum in the mid-infrared range, paying close attention to the O-H stretching band of water (approximately 3000-3700 cm⁻¹).

-

Data analysis: Analyze the shape and position of the O-H stretching band. The band can be deconvoluted into components representing different states of water within the reverse micelle, such as "bound" water interacting with the surfactant head groups and "bulk-like" water in the core of the water pool.[23] The shift in the peak position provides information about the strength of hydrogen bonding.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (AOT) micellar systems, compiled from various sources.

| Parameter | Solvent | Technique | Value | Reference |

| Critical Micelle Concentration (CMC) | Water | Surface Tension | 1.2 mM | [1] |

| Critical Micelle Concentration (CMC) | Water | Conductivity | 2.6 mM | [15] |

| Hydrodynamic Diameter (at 100 mM AOT, W₀=10) | Isooctane | DLS | ~5 nm | [24] |

| Hydrodynamic Diameter (at 100 mM AOT, W₀=40) | Isooctane | DLS | ~18 nm | [24] |

| Aggregation Number (in water) | Fluorescence Quenching | 15-25 |

Note: The properties of this compound micelles can be significantly influenced by factors such as temperature, ionic strength, and the presence of additives. The values presented here are indicative and may vary under different experimental conditions.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound micelles.

References

- 1. Effect of this compound sodium on drug release from a controlled-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic analysis of this compound sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. mdpi.com [mdpi.com]

- 6. lps.ens.fr [lps.ens.fr]

- 7. researchgate.net [researchgate.net]

- 8. Study on Micelle Formation of Bile Salt Using Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bile salt micelles: nuclear magnetic resonance spectroscopy and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. From monomers to micelles: investigation of the parameters influencing proton relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. mdpi.com [mdpi.com]

- 17. muser-my.com [muser-my.com]

- 18. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 19. Dynamic light scattering study of the dynamics of a gelled polymeric micellar system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Docusate Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for docusate sodium (dioctyl sodium sulfosuccinate), an anionic surfactant widely used as an excipient and active pharmaceutical ingredient. The document details the core chemical processes, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Synthesis of this compound Sodium: A Two-Step Process

The industrial synthesis of this compound sodium is typically achieved through a two-step reaction sequence:

-

Esterification: Maleic anhydride is reacted with 2-ethylhexanol to produce dioctyl maleate.

-

Sulfonation: The double bond in dioctyl maleate is sulfonated using sodium bisulfite to yield this compound sodium.[1][2][3]

The overall reaction scheme is a well-established industrial process.[4][5][6][7][8]

Step 1: Esterification of Maleic Anhydride

The first step involves the esterification of maleic anhydride with two equivalents of 2-ethylhexanol. This reaction is typically catalyzed by an acid.[1][2] The choice of catalyst and reaction conditions significantly impacts the reaction rate and yield of the intermediate, dioctyl maleate.

A variety of catalysts can be employed for the esterification, including mineral acids (e.g., sulfuric acid), organic acids (e.g., p-toluenesulfonic acid), and solid acid catalysts.[1][9] The reaction is often carried out at elevated temperatures, and in some protocols, under nitrogen protection to prevent side reactions.[1] To drive the reaction to completion, water, a byproduct of the esterification, is typically removed azeotropically.

One patented method describes a two-stage esterification process: a pre-esterification at 80-95°C followed by a decompression reaction at 115-125°C, all under a nitrogen atmosphere.[1]

Step 2: Sulfonation of Dioctyl Maleate

The second step is the addition of sodium bisulfite across the double bond of the dioctyl maleate intermediate.[6][10] This reaction is typically carried out in an aqueous or aqueous-alcoholic medium.

The reaction temperature and time are critical parameters for the successful completion of the sulfonation. A typical procedure involves heating the dioctyl maleate with an aqueous solution of sodium bisulfite.[1][2] One method specifies reacting dioctyl maleate with sodium bisulfite at 125-135°C for 4-9 hours under vigorous stirring and nitrogen protection.[1] In some variations, a combination of sodium sulfite and sodium metabisulfite is used as the sulfonating agent.[11]

Experimental Protocols

The following protocols are representative examples derived from various patented methods.

Synthesis of Dioctyl Maleate (Esterification)

Materials:

-

Maleic anhydride

-

2-Ethylhexanol

-

p-Toluenesulfonic acid (catalyst)

-

Nitrogen gas

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, add maleic anhydride and 2-ethylhexanol (molar ratio of 1:1.8 to 1:1.9).[1]

-

Add p-toluenesulfonic acid as a catalyst (0.5-1.5% of the maleic anhydride weight).[1]

-

Under a nitrogen atmosphere, heat the mixture to 80-95°C and stir. This constitutes the pre-esterification stage.[1]

-

After the initial reaction, increase the temperature to 115-125°C and apply a vacuum to facilitate the removal of water and drive the reaction to completion.[1]

-

Monitor the reaction progress by measuring the acid value of the mixture.

-

Once the reaction is complete, cool the mixture to obtain crude dioctyl maleate.

Synthesis of this compound Sodium (Sulfonation)

Materials:

-

Dioctyl maleate (from Step 1)

-

Sodium bisulfite

-

Deionized water

-

Lower alcohol (e.g., methanol, ethanol)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, charge the crude dioctyl maleate.

-

Add an aqueous solution of sodium bisulfite. The molar ratio of dioctyl maleate to sodium bisulfite should be approximately 1:1.12 to 1:1.2.[1]

-

Heat the mixture to 125-135°C with vigorous stirring for 4-9 hours.[1]

-

Monitor the reaction to ensure the complete consumption of dioctyl maleate.

-

After the reaction is complete, cool the mixture and add a lower alcohol (e.g., ethanol) to dissolve the product.[1]

-

The resulting solution contains the crude this compound sodium.

Purification of this compound Sodium

Achieving high purity (≥99%) is crucial for pharmaceutical applications of this compound sodium.[1][2] Several methods can be employed to purify the crude product, primarily targeting the removal of unreacted starting materials, inorganic salts (like residual sodium bisulfite), and byproducts.

Crystallization

Crystallization is a common and effective method for purifying this compound sodium.[2] An alcohol-water solvent system is often used.

Protocol for Crystallization:

-

Dissolve the crude this compound sodium in a suitable alcohol, such as methanol or ethanol.[2]

-

Add a controlled amount of water to the solution to induce crystallization. The ratio of alcohol to water can be optimized (e.g., 8:1 to 10:1 by volume).[2]

-

Cool the solution (e.g., to -5°C) to promote the formation of hydrated crystals of this compound sodium.[2]

-

The precipitated crystals are then collected by filtration.

-

To obtain anhydrous this compound sodium, the hydrated crystals can be redissolved in absolute alcohol, followed by solvent removal under reduced pressure.[2]

Activated Carbon Treatment

Activated carbon can be used to remove colored impurities and residual reactants.[1][12][13][14]

Protocol for Activated Carbon Treatment:

-

After the sulfonation step and dissolution in a lower alcohol, add 1-3% (by weight of the expected product) of activated carbon to the solution.[1]

-

Heat the mixture to 60-80°C and stir for 2-3 hours.[1]

-

Filter the hot solution to remove the activated carbon.

-

The purified filtrate can then be concentrated to yield this compound sodium.

Solvent Extraction

Solvent extraction can be employed to remove impurities. For instance, n-hexane can be used to dissolve the this compound sodium, leaving behind insoluble impurities.

Data Presentation

The following tables summarize key quantitative data from various synthesis and purification protocols.

Table 1: Reaction Conditions for this compound Sodium Synthesis

| Parameter | Esterification | Sulfonation | Reference |

| Reactants | Maleic anhydride, 2-Ethylhexanol | Dioctyl maleate, Sodium bisulfite | [1][2] |

| Molar Ratio | Maleic anhydride:2-Ethylhexanol = 1:1.8-1.9 | Dioctyl maleate:Sodium bisulfite = 1:1.12-1.2 | [1] |

| Catalyst | p-Toluenesulfonic acid (0.5-1.5% of maleic anhydride) | This compound sodium (≥5% of dioctyl maleate) | [1] |

| Temperature | 80-95°C (pre-esterification), 115-125°C (decompression) | 125-135°C | [1] |

| Reaction Time | Not specified | 4-9 hours | [1] |

| Atmosphere | Nitrogen | Nitrogen | [1] |

Table 2: Purification Methods and Achieved Purity

| Purification Method | Solvents/Reagents | Conditions | Achieved Purity | Reference |

| Crystallization | Methanol-water or Ethanol-water | Cooling to -5°C, followed by redissolution in absolute ethanol and solvent removal | >99.5% | [2] |

| Activated Carbon Treatment | Activated carbon (1-3%) in lower alcohol | 60-80°C for 2-3 hours | >99.7% | [1] |

| Combined Purification | Crystallization with activated carbon treatment and final n-hexane wash | - | >99.9% | [1] |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound sodium and quantifying impurities, such as the unreacted intermediate, bis(2-ethylhexyl) maleate.[15][16]

Table 3: Typical HPLC Parameters for this compound Sodium Analysis

| Parameter | Method 1 | Method 2 |

| Column | C18 or C22 reversed-phase | Newcrom BH mixed-mode |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.005 M tetrabutylammonium phosphate | Water, Acetonitrile, and Sulfuric acid buffer |

| Detection | UV at 214 nm | UV at 200 nm |

| Flow Rate | 1.8 mL/min | Not specified |

| Reference | [15] | [17] |

Process Visualization

The following diagrams illustrate the synthesis and purification workflow for this compound sodium.

Caption: Synthesis and Purification Workflow for this compound Sodium.

Caption: Experimental Workflow for this compound Sodium Production.

References

- 1. CN104829503A - Method for preparing high-purity this compound sodium - Google Patents [patents.google.com]

- 2. CN102702040B - Method for preparing high-purity this compound sodium - Google Patents [patents.google.com]

- 3. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 4. This compound Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The introduction of Dioctyl sulfosuccinate sodium salt_Chemicalbook [chemicalbook.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound Sodium - CD Formulation [formulationbio.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. CN117534593A - Preparation method of high-purity this compound sodium - Google Patents [patents.google.com]

- 12. rxdestroyer.com [rxdestroyer.com]

- 13. US2245579A - Process of prepaning activated carbon - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. High-performance liquid chromatographic analysis of this compound sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. HPLC Determination of this compound Sodium in Softgels on Newcrom BH Column | SIELC Technologies [sielc.com]

A Deep Dive into the Thermodynamic Properties of Docusate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of docusate solutions, with a focus on this compound sodium, an anionic surfactant widely used in pharmaceutical and other industrial applications. Understanding these properties is crucial for optimizing formulations, ensuring stability, and predicting the behavior of this compound in various systems. This document summarizes key quantitative data, details experimental protocols for their determination, and visually represents the fundamental processes involved.

Core Thermodynamic Parameters of this compound Sodium Micellization

The self-assembly of this compound sodium molecules into micelles in aqueous solutions is a spontaneous process driven by a delicate balance of enthalpic and entropic contributions. The critical micelle concentration (CMC) is a key parameter indicating the onset of micelle formation. The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, provide a deeper understanding of the forces governing this process.

A thorough investigation by Chatterjee et al. (2001) provides a comprehensive dataset on the thermodynamics of this compound sodium (referred to as Aerosol OT or AOT) micellization. The following tables summarize the critical micelle concentration at various temperatures and the corresponding thermodynamic parameters.[1]

Table 1: Critical Micelle Concentration (CMC) of this compound Sodium at Various Temperatures [1]

| Temperature (K) | Critical Micelle Concentration (CMC) (mM) |

| 288 | 2.50 |

| 293 | 2.55 |

| 298 | 2.60 |

| 303 | 2.65 |

| 308 | 2.70 |

| 313 | 2.75 |

| 318 | 2.80 |

| 323 | 2.85 |

Table 2: Thermodynamic Parameters of this compound Sodium Micellization [1]

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | ΔS°m (J/mol·K) |

| 298 | -20.5 | -8.4 | 12.1 | 40.6 |

The negative value of the Gibbs free energy of micellization (ΔG°m) indicates that the formation of micelles is a spontaneous process.[2] The negative enthalpy of micellization (ΔH°m) suggests that the process is exothermic. The positive entropy of micellization (ΔS°m) is the primary driving force for micellization and is largely attributed to the hydrophobic effect, where the release of ordered water molecules around the hydrophobic tails of the surfactant monomers into the bulk water results in an overall increase in the entropy of the system.[2][3]

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound solutions relies on a suite of sensitive experimental techniques. The following sections detail the methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique for directly measuring the heat changes associated with molecular interactions, including micelle formation.[4][5][6] It allows for the simultaneous determination of the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH°m) in a single experiment.[1]

Methodology:

-

Sample Preparation: A concentrated solution of this compound sodium (well above its CMC) is prepared in a precisely matched buffer to the solvent in the sample cell to minimize heats of dilution.[7] All solutions are thoroughly degassed to prevent the formation of air bubbles.[7]

-

Instrumentation: A high-sensitivity isothermal titration calorimeter is used. The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[7]

-

Titration: The concentrated this compound sodium solution is incrementally injected from a syringe into the sample cell containing the buffer.

-

Data Acquisition: The instrument measures the heat released or absorbed during each injection. The raw data is a plot of heat flow against time.

-

Data Analysis: The integrated heat per injection is plotted against the total concentration of this compound sodium in the cell. The resulting titration curve typically shows two distinct regions. The point of inflection in the curve corresponds to the CMC. The enthalpy change associated with the transition from the monomeric to the micellar state provides the enthalpy of micellization (ΔH°m).

Conductometry

Conductometry is a widely used and relatively simple method for determining the CMC of ionic surfactants like this compound sodium.[3] The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration.

Methodology:

-

Solution Preparation: A series of this compound sodium solutions of varying concentrations are prepared in deionized water.

-

Instrumentation: A conductivity meter with a temperature-controlled cell is used.

-

Measurement: The specific conductance of each solution is measured at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the this compound sodium concentration. The plot will show two linear regions with different slopes. The intersection of these two lines gives the critical micelle concentration (CMC). The change in slope is due to the lower mobility of the micelles compared to the individual surfactant ions.

-

Thermodynamic Calculations: By determining the CMC at different temperatures, the standard Gibbs free energy of micellization (ΔG°m) can be calculated using the equation: ΔG°m = RT ln(CMC). The enthalpy of micellization (ΔH°m) can then be determined from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T. The entropy of micellization (ΔS°m) can be calculated using the relationship: ΔG°m = ΔH°m - TΔS°m.[3][8]

Tensiometry

Surface tensiometry is a classic method for determining the CMC of surfactants. It relies on the principle that surfactants lower the surface tension of a solvent up to the point of micelle formation, after which the surface tension remains relatively constant.

Methodology:

-

Solution Preparation: A range of this compound sodium solutions with concentrations spanning below and above the expected CMC are prepared.

-

Instrumentation: A tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer, is used. The instrument should be calibrated and the measurements performed at a constant temperature.

-

Measurement: The surface tension of each solution is measured.

-

Data Analysis: The surface tension is plotted as a function of the logarithm of the this compound sodium concentration. The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The process of micelle formation from individual this compound monomers.

Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: The relationship between key thermodynamic parameters in micellization.

Conclusion